![molecular formula C6H6N4 B1349077 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 33590-17-9](/img/structure/B1349077.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Übersicht
Beschreibung
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C6H6N41. It has a molecular weight of 134.14 g/mol12. The IUPAC name for this compound is 3-methyl [1,2,4]triazolo [4,3-a]pyrazine2.
Synthesis Analysis
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is not explicitly detailed in the search results. However, related compounds such as [1,2,4]triazolo[4,3-a]pyridine have been synthesized through structure-based virtual screening3.Molecular Structure Analysis
The InChI code for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is 1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H32. The compound’s structure is characterized by a [1,2,4]triazolo[4,3-a]pyrazine ring with a methyl group attached1.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine are not provided in the search results. However, related compounds such as [1,2,4]triazolo[4,3-a]pyridine have been used in the synthesis of inhibitors3.Physical And Chemical Properties Analysis
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is a solid at room temperature2. It has a molecular weight of 134.14 g/mol, and its exact mass and monoisotopic mass are 134.059246208 g/mol1. The compound has a topological polar surface area of 43.1 Ų1.Wissenschaftliche Forschungsanwendungen
1. Antibacterial Activity
- Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activity. They were found to be effective against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. The antibacterial activity was evaluated using the microbroth dilution method .
- Results : Among all the tested compounds, some showed moderate to good antibacterial activities. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
2. Inhibition of c-Met/VEGFR-2 Kinases
- Application Summary : A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
- Methods of Application : The compounds were synthesized and their inhibitory activities were evaluated in vitro. The antiproliferative activities were tested against A549, MCF-7, and Hela cancer cell lines .
- Results : Most of the compounds showed satisfactory activity compared with the lead compound foretinib. The most promising compound, 17l, exhibited excellent antiproliferative activities against the tested cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM) .
3. Antidiabetic Activity
- Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties. In particular, 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antidiabetic activity was evaluated in vitro .
- Results : The compounds showed satisfactory antidiabetic activity compared with the lead compound sitagliptin phosphate .
4. Antifungal Activity
- Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antifungal activity was evaluated in vitro .
- Results : The compounds showed satisfactory antifungal activity .
5. Antiplatelet Aggregation
- Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antiplatelet aggregation properties .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antiplatelet aggregation activity was evaluated in vitro .
- Results : The compounds showed satisfactory antiplatelet aggregation activity .
6. Antimalarial Activity
- Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antimalarial activity was evaluated in vitro .
- Results : The compounds showed satisfactory antimalarial activity .
Safety And Hazards
The compound is associated with hazard statements H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.
Zukünftige Richtungen
The search results do not provide specific future directions for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine. However, related compounds such as [1,2,4]triazolo[4,3-a]pyridine have shown promise in the field of cancer immunotherapy, suggesting potential areas of future research3.
Eigenschaften
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHECZATVXWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342736 | |
| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
CAS RN |
33590-17-9 | |
| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



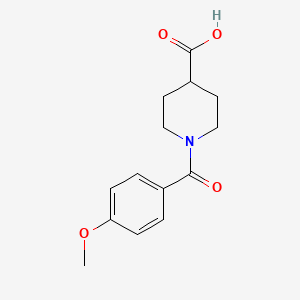
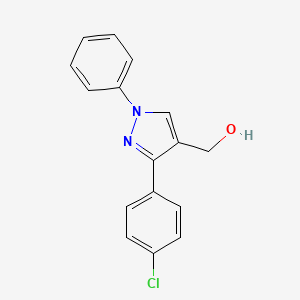
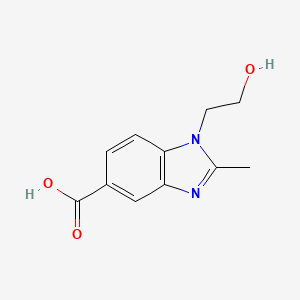
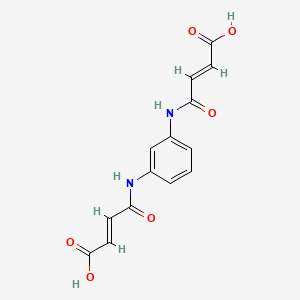
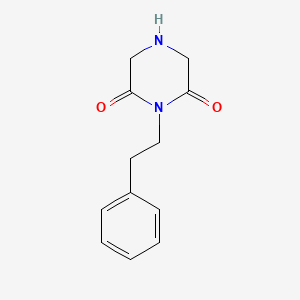
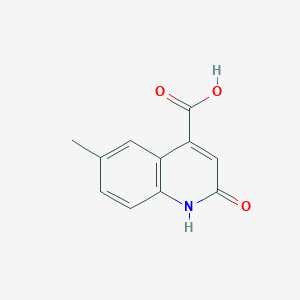
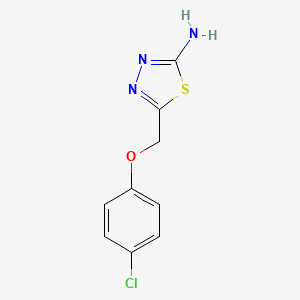
![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)
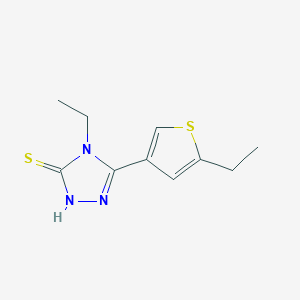
![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)


